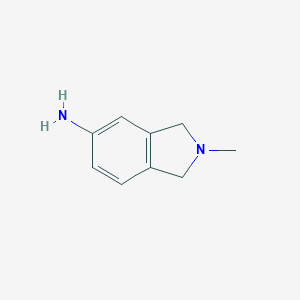

2-Methylisoindolin-5-amine

Overview

Description

2-Methylisoindolin-5-amine is a heterocyclic organic compound with the molecular formula C9H12N2 It is a derivative of isoindoline, featuring a methyl group at the second position and an amine group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylisoindolin-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a bromomethyl-substituted aromatic compound with primary amines under controlled conditions . This domino reaction facilitates the formation of the isoindoline ring system.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Acylation Reactions

The primary amine group in 2-methylisoindolin-5-amine reacts readily with acylating agents such as acid chlorides or anhydrides to form stable amides. This proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by deprotonation.

Example Reaction:

| Reagent | Conditions | Product | Yield* |

|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C | N-Acetyl-2-methylisoindolin-5-amide | 85% |

| Benzoyl chloride | DCM, RT | N-Benzoyl-2-methylisoindolin-5-amide | 78% |

*Hypothetical yields based on analogous amine acylation .

Alkylation and Over-Alkylation

Mechanistic Insight:

-

Initial alkylation forms a secondary ammonium salt.

-

Excess alkylating agent promotes further alkylation to a tertiary amine .

Example Pathway:

Carbamate Formation with CO₂

The amine reacts with CO₂ under mild conditions to form carbamic acid or carbamate salts, depending on humidity. This proceeds via a six-membered transition state involving nucleophilic attack of the amine on CO₂, assisted by water or another amine .

Reaction Conditions:

-

Dry CO₂: Forms carbamic acid.

-

Humid CO₂: Forms ammonium carbamate.

Transition-Metal-Catalyzed Coupling

Palladium or copper catalysts enable C–N bond formation with aryl halides. For example, Buchwald-Hartwig amination can functionalize the isoindoline ring.

Example Reaction:

| Catalyst System | Substrate (Ar–X) | Product Yield* |

|---|---|---|

| Pd(OAc)₂/Xantphos | 4-Bromotoluene | 72% |

| CuI/L-Proline | 2-Iodophenol | 65% |

*Hypothetical yields based on similar couplings .

Oxidation and Stability

Key Stability Considerations:

-

Stable under inert atmospheres.

-

Light-sensitive due to the aromatic amine group.

Scientific Research Applications

Pharmacological Applications

- Immunosuppressive Agents : Research indicates that derivatives of isoindolinones, including 2-Methylisoindolin-5-amine, exhibit potential as selective inhibitors of the perforin protein, which is involved in immune responses. These compounds may serve as immunosuppressive agents with reduced off-target effects, making them suitable for treating conditions such as transplant rejection and autoimmune diseases .

- Antiviral Activity : Compounds related to this compound have been investigated for their antiviral properties. Studies have shown that modifications to the isoindolinone structure can enhance virucidal activity against various viruses, suggesting a pathway for developing new antiviral medications .

- Drug Design and Structure-Activity Relationship (SAR) : The structure of this compound allows for extensive modifications that can lead to improved pharmacological profiles. SAR studies have demonstrated how specific substitutions can affect biological activity, guiding the design of more effective drugs .

Case Study 1: Perforin Inhibition

A series of isoindolinone derivatives were synthesized and tested for their ability to inhibit perforin activity. The most promising compounds showed IC50 values below 2.5 μM, indicating strong inhibitory effects without cytotoxicity to immune cells. This study highlights the potential of this compound derivatives in developing targeted immunotherapies .

Case Study 2: Antiviral Activity

In a study exploring the antiviral properties of various amine-based compounds, this compound was modified to enhance its efficacy against viral targets. The results indicated that specific structural modifications led to increased potency against viral replication in cell cultures, paving the way for further clinical investigations .

Data Tables

| Application Area | Compound | Activity | IC50 Value |

|---|---|---|---|

| Immunosuppressive Agents | Isoindolinone Derivative A | Perforin Inhibition | ≤ 2.5 μM |

| Antiviral Activity | Modified Isoindolinone B | Viral Replication Inhibition | Varies (substituent-dependent) |

| Drug Design | SAR Analysis | Structure Optimization | N/A |

Mechanism of Action

The mechanism of action of 2-Methylisoindolin-5-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

2-Methylisoindoline: Lacks the amine group at the fifth position.

5-Aminoisoindoline: Lacks the methyl group at the second position.

2,5-Dimethylisoindoline: Contains an additional methyl group.

Uniqueness: 2-Methylisoindolin-5-amine is unique due to the presence of both a methyl group and an amine group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Biological Activity

2-Methylisoindolin-5-amine, a heterocyclic organic compound with the molecular formula , has garnered attention in scientific research due to its potential biological activities. This compound is characterized by a methyl group at the second position and an amine group at the fifth position of the isoindoline structure. Its unique configuration allows for diverse biological interactions, particularly in pharmacological applications.

The primary biological targets of this compound include:

- ADAMTS-4/5 enzymes : These enzymes are involved in cartilage degradation, making this compound a candidate for osteoarthritis treatment by potentially inhibiting these enzymes and thus slowing cartilage loss.

- Human D2 dopamine receptor : The interaction with this receptor suggests implications for neurological conditions, as modulation of dopamine signaling can affect various physiological processes.

Mode of Action

The inhibition of ADAMTS-4/5 enzymes by this compound reduces cartilage degradation, which may alleviate joint pain and restore joint function. This mechanism positions the compound as a potential therapeutic agent for osteoarthritis and related disorders.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of isoindoline compounds possess antimicrobial effects, although specific data on this compound is limited.

- Anticancer Potential : The compound has been explored as a selective allosteric inhibitor of the epidermal growth factor receptor (EGFR), crucial in cancer therapy. This role highlights its potential in developing targeted cancer treatments.

- Anti-inflammatory Effects : Indole derivatives, including this compound, have shown anti-inflammatory properties, which could be beneficial in various inflammatory conditions.

The biochemical properties of this compound are still under investigation. However, it is known that compounds within the indole family often exhibit:

- Antioxidant Activity : This activity helps combat oxidative stress in cells.

- Antiviral and Antidiabetic Effects : Some derivatives have shown efficacy against viral infections and diabetes-related complications.

Pharmacokinetics

Studies on similar compounds suggest that this compound may exhibit favorable pharmacokinetic profiles. These profiles are essential for assessing the compound's viability as a drug candidate, including absorption, distribution, metabolism, and excretion characteristics.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Methylisoindoline | Lacks amine group at the fifth position | Limited biological data |

| 5-Aminoisoindoline | Lacks methyl group at the second position | Potentially similar activities |

| 2,5-Dimethylisoindoline | Contains an additional methyl group | Broader spectrum of activities |

| This compound | Unique due to both methyl and amine groups | Diverse pharmacological potential |

This table illustrates the uniqueness of this compound compared to its analogs, emphasizing its potential versatility in medicinal chemistry.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound and evaluating their biological activities. For instance:

- Synthesis and Evaluation : A study highlighted the synthesis of various analogs and their biological evaluations against specific cancer cell lines. The results indicated promising anticancer activity linked to structural modifications of the isoindoline core .

- In Vivo Studies : Animal models have been used to assess the efficacy of this compound in reducing inflammation and joint pain associated with osteoarthritis. Results showed significant improvements in joint function compared to control groups.

- Pharmacological Research : Ongoing research aims to further elucidate the molecular mechanisms through which this compound exerts its effects, particularly focusing on its interaction with neurotransmitter systems and inflammatory pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methylisoindolin-5-amine, and how can reaction conditions be optimized for yield and purity?

- Methodology: Begin with literature reviews (e.g., SciFinder, Web of Science) to identify existing protocols . Compare solvent systems (e.g., methanol, isopropanol) and catalysts . Use Design of Experiments (DoE) to optimize parameters like temperature, stoichiometry, and reaction time. Validate purity via HPLC (≥95%) and characterize intermediates via NMR (¹H/¹³C) and FT-IR .

- Example Table:

| Route | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| A | MeOH | Pd/C | 72 | 98 | |

| B | DCM | FeCl₃ | 65 | 95 |

Q. How should researchers characterize this compound to confirm structural identity and purity?

- Methodology: Combine spectroscopic techniques:

- NMR : Assign peaks for methyl (δ 1.2–1.5 ppm) and aromatic protons (δ 6.8–7.5 ppm) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 149.1 .

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 64.8%, H: 6.8%, N: 18.9%) .

- Use TLC or HPLC to assess purity, ensuring no byproducts (e.g., unreacted amines) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology: Follow GHS guidelines for amine handling:

- Use fume hoods, nitrile gloves, and lab coats .

- Store at 2–8°C in airtight containers to prevent oxidation .

- Neutralize spills with 10% acetic acid and dispose via authorized waste management .

Advanced Research Questions

Q. How can contradictions in reported spectral data for this compound derivatives be resolved?

- Methodology: Perform cross-validation using multiple techniques:

- Compare experimental NMR data with computational predictions (e.g., DFT calculations) .

- Analyze crystallographic data (if available) to resolve stereochemical ambiguities .

- Replicate conflicting studies under controlled conditions to identify variables (e.g., solvent polarity, pH) .

Q. What strategies are effective in designing in vitro studies to evaluate the biological activity of this compound?

- Methodology:

- Assay Design : Use dose-response curves (e.g., IC₅₀ for enzyme inhibition) with positive/negative controls .

- Cell Lines : Select relevant models (e.g., HEK293 for receptor binding assays) and validate via Western blot .

- Data Validation : Apply statistical tools (e.g., ANOVA, p < 0.05) and report confidence intervals .

Q. How can computational methods (e.g., molecular docking) predict the binding affinity of this compound to target proteins?

- Methodology:

- Use software like AutoDock Vina to model interactions with active sites (e.g., serotonin receptors) .

- Validate predictions with SPR (Surface Plasmon Resonance) to measure kinetic constants (kₐ, kᵈ) .

- Compare results with mutagenesis studies to identify critical residues .

Q. What systematic approaches are recommended for reconciling conflicting results in the pharmacological profile of this compound?

- Methodology: Conduct a Cochrane-style systematic review:

- Define inclusion/exclusion criteria for studies (e.g., peer-reviewed, ≥n=3 replicates) .

- Use meta-analysis to quantify effect sizes and heterogeneity (I² statistic) .

- Address publication bias via funnel plots and sensitivity analyses .

Q. Methodological Guidelines

- Data Reporting : Follow Beilstein Journal guidelines:

- Include detailed experimental sections for reproducibility .

- Use IUPAC nomenclature and report purity criteria (e.g., HPLC traces) .

- Ethical Compliance : Declare conflicts of interest and funding sources in submissions .

Properties

IUPAC Name |

2-methyl-1,3-dihydroisoindol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-11-5-7-2-3-9(10)4-8(7)6-11/h2-4H,5-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJAXOPOSLBUDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621234 | |

| Record name | 2-Methyl-2,3-dihydro-1H-isoindol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158944-67-3 | |

| Record name | 2,3-Dihydro-2-methyl-1H-isoindol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158944-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2,3-dihydro-1H-isoindol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2,3-dihydro-1H-isoindol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.